Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate, also known as Boc-HPy-OEt, is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol. It is widely used in various scientific experiments due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate can be synthesized through a multi-step process involving the protection of the hydroxyl group and the esterification of the carboxyl group. The synthesis typically starts with the protection of the hydroxyl group using a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. Its effects are mediated through the formation of covalent or non-covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar pyrrolidine ring structure but differ in their functional groups and substituents.
Indole derivatives: Although structurally different, indole derivatives exhibit similar biological activities and are used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its combination of a protected hydroxyl group and an ester group, which provides versatility in chemical reactions and applications. This makes it a valuable compound in various fields of scientific research .
Biological Activity
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate (C₁₂H₂₁N₁O₅) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group and an ethyl ester. Its molecular weight is approximately 259.3 g/mol, and it is typically presented as an oil at room temperature, sensitive to moisture, requiring refrigeration for stability .
The biological activity of this compound is primarily mediated through its interaction with various enzymes and metabolic pathways. The compound can act as both a substrate and an inhibitor in enzymatic reactions, affecting the activity of specific enzymes involved in metabolic processes. Key mechanisms include:
- Enzyme Interaction : It influences the activity of esterases, which play a crucial role in drug metabolism.
- Cell Signaling Modulation : The compound can alter cellular signaling pathways, potentially impacting gene expression and cellular responses to stimuli.
Hepatoprotective Properties
Research indicates that this compound exhibits hepatoprotective effects. Studies demonstrate its ability to protect liver cells from damage induced by toxic agents such as carbon tetrachloride (CCl₄). The compound's protective mechanism may involve the modulation of oxidative stress pathways and the reduction of inflammatory responses in liver tissues .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown significant inhibition rates against collagen type I alpha 1 (COL1A1), which is involved in fibrotic processes. The inhibition rates observed ranged from 31.18% to 49.34%, indicating potential applications in treating liver fibrosis .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrrolidine derivatives, which also exhibit biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl trans-1-boc-4-hydroxypyrrolidine-3-carboxylate | C₁₂H₂₁N₁O₅ | Different stereochemistry affecting biological activity |
Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate | C₁₁H₂₁N₁O₃ | Lacks carboxylic acid functionality |
1-tert-butyl 3-methyl 4-hydroxypyrrolidine-1-carboxylic acid | C₁₂H₂₃N₁O₄ | Contains a methyl substituent at the 3-position |
The unique combination of functional groups and stereochemistry in this compound contributes to its distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUFXKTKCCCKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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